

Synthesis protocol for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

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Compound of Interest

Compound Name:	1-(5-Bromo-2-hydroxyphenyl)propan-1-one
Cat. No.:	B102894

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An Application Note and Protocol for the Synthesis of **1-(5-Bromo-2-hydroxyphenyl)propan-1-one**

Authored by a Senior Application Scientist Abstract

This document provides a comprehensive guide for the synthesis of **1-(5-bromo-2-hydroxyphenyl)propan-1-one**, a valuable hydroxyarylketone intermediate. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The synthetic strategy is centered on a two-step process: the initial esterification of 4-bromophenol to yield 4-bromophenyl propionate, followed by a thermally controlled, Lewis acid-catalyzed Fries rearrangement. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and emphasizes critical safety considerations for a successful and reproducible synthesis.

Introduction and Synthetic Strategy

1-(5-Bromo-2-hydroxyphenyl)propan-1-one is a substituted propiophenone derivative whose structure is a key building block in the synthesis of more complex molecules, including pharmaceutical agents. The strategic placement of the hydroxyl, bromo, and propanoyl groups on the aromatic ring makes it a versatile intermediate for further functionalization.

The synthesis protocol detailed herein employs the Fries rearrangement, a robust and reliable method for converting phenolic esters into hydroxyaryl ketones.^[1] The overall synthetic pathway is outlined below:

- Esterification: 4-Bromophenol is reacted with propionyl chloride to form the precursor ester, 4-bromophenyl propionate. This is a standard nucleophilic acyl substitution reaction.
- Fries Rearrangement: The synthesized ester undergoes an intramolecular acyl group migration from the phenolic oxygen to the aromatic ring. This reaction is catalyzed by a Lewis acid, anhydrous aluminum chloride (AlCl_3), to produce the target ketone.^{[2][3]}

The regioselectivity of the Fries rearrangement is a critical aspect of this synthesis. The formation of the desired ortho-acylated product, **1-(5-bromo-2-hydroxyphenyl)propan-1-one**, is favored over the para-isomer by conducting the reaction at elevated temperatures.^{[1][4]} This is a classic example of thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the aluminum catalyst, favoring its formation at higher temperatures.^[1]

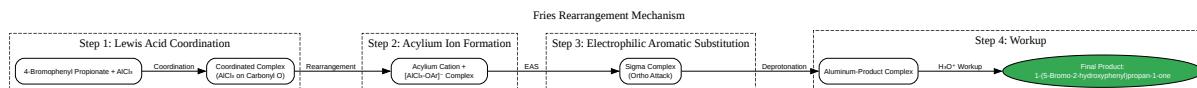
Reaction Mechanism: The Fries Rearrangement

The Fries rearrangement proceeds through the formation of an acylium ion intermediate. The widely accepted mechanism involves the following key steps^{[4][5]}:

- Lewis Acid Coordination: The Lewis acid catalyst, AlCl_3 , coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.^[4]
- Acylium Ion Generation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium carbocation. The AlCl_3 moiety remains coordinated to the phenoxide.
- Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para position relative to the oxygen atom.
- Rearomatization and Hydrolysis: The resulting intermediate is deprotonated to restore aromaticity. A final aqueous acid workup hydrolyzes the aluminum-phenoxide complex to

liberate the final hydroxyaryl ketone product and regenerate the Lewis acid catalyst.[3]

Below is a diagram illustrating the mechanistic pathway.



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Caption: Mechanism of the AlCl₃-catalyzed Fries Rearrangement.

Detailed Experimental Protocol

3.1. Safety Precautions

- Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water, releasing toxic HCl gas.[6][7] It must be handled in a dry environment, under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, impervious gloves, and a fire-retardant lab coat.[8]
- Propionyl Chloride: Corrosive, flammable, and a lachrymator. Handle only in a well-ventilated fume hood.
- Solvents: Dichloromethane and other solvents should be handled in a fume hood.
- General: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried) before use, especially for the Fries rearrangement step.

3.2. Part A: Synthesis of 4-bromophenyl propionate

This initial step creates the necessary ester precursor for the rearrangement.

Reagents and Equipment:

- 4-Bromophenol
- Propionyl chloride
- Pyridine (dried over KOH)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

- In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenol (1.0 eq) in anhydrous DCM (approx. 2 M concentration).
- Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
- Add propionyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting phenol.
- Workup: Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO_3 solution (1 x 50 mL), and brine (1 x 50 mL).

- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromophenyl propionate. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

3.3. Part B: Fries Rearrangement to **1-(5-Bromo-2-hydroxyphenyl)propan-1-one**

This is the key transformation step. Temperature control is critical for maximizing the yield of the desired ortho product.

Reagents and Equipment:

- 4-bromophenyl propionate (from Part A)
- Aluminum chloride ($AlCl_3$, anhydrous powder)
- Hydrochloric acid (concentrated)
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography
- Three-neck round-bottom flask (oven-dried), condenser, thermometer, heating mantle, magnetic stirrer

Procedure:

- Set up an oven-dried three-neck flask equipped with a condenser, thermometer, and nitrogen inlet.
- Charge the flask with anhydrous aluminum chloride ($AlCl_3$) (2.5 eq).
- Slowly add 4-bromophenyl propionate (1.0 eq) to the $AlCl_3$ powder portion-wise. An exothermic reaction will occur.
- Once the addition is complete, slowly heat the reaction mixture using a heating mantle to 130-140 °C. Maintain this temperature for 2-3 hours. The mixture will become a dark, viscous

liquid.

- **Workup (CRITICAL):** After cooling the reaction mixture to room temperature, very carefully and slowly pour the viscous reaction product onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL) in a large beaker. This quenching step is highly exothermic and will release HCl gas. Perform this step in an efficient fume hood.
- Stir the quenched mixture until all the dark solid has dissolved and the aluminum salts are in the aqueous layer.
- Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
- Combine the organic extracts and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude product, a mixture of ortho and para isomers, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) to isolate the desired **1-(5-bromo-2-hydroxyphenyl)propan-1-one**.

Quantitative Data and Characterization

4.1. Reagent and Reaction Summary Table

Step	Reagent	Molar Mass (g/mol)	Equivalent s	Sample Amount	Conditions	Expected Yield
A	4-Bromophenol	173.01	1.0	10.0 g	0°C to RT, 3-4 h	>90%
	Propionyl Chloride	92.52	1.1	5.8 mL		
	Pyridine	79.10	1.2	5.5 mL		
B	4-bromophenyl propionate	229.07	1.0	13.2 g	130-140 °C, 2-3 h	50-65%
	Aluminum Chloride	133.34	2.5	19.4 g		

4.2. Characterization of Final Product

The identity and purity of the synthesized **1-(5-bromo-2-hydroxyphenyl)propan-1-one** should be confirmed using standard analytical techniques.

- IUPAC Name: **1-(5-bromo-2-hydroxyphenyl)propan-1-one**[\[9\]](#)
- Molecular Formula: C₉H₉BrO₂[\[9\]](#)
- Molecular Weight: 229.07 g/mol [\[9\]](#)
- Appearance: Typically a pale yellow or off-white solid.
- ¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), aromatic protons (doublets and doublet of doublets), and a downfield singlet for the phenolic hydroxyl proton.

- ^{13}C NMR: Expect signals for the carbonyl carbon, aromatic carbons (with C-Br and C-O showing characteristic shifts), and the two carbons of the ethyl group.
- IR Spectroscopy: Look for a strong carbonyl (C=O) stretch (around 1650 cm^{-1}), a broad O-H stretch (around $3200\text{-}3500\text{ cm}^{-1}$), and C-Br and C-O aromatic stretches.^[9]
- Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks of nearly equal intensity).

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of **1-(5-Bromo-2-hydroxyphenyl)propan-1-one**.

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